molecular formula C17H23N5O4 B7060738 N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide

N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B7060738
M. Wt: 361.4 g/mol
InChI Key: WYMLHWIXTAYMNN-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a morpholine ring, a pyridine ring, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c23-15(20-9-11-26-12-10-20)13-19-17(25)22-7-5-21(6-8-22)16(24)14-3-1-2-4-18-14/h1-4H,5-13H2,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMLHWIXTAYMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)NCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyridine carbonyl group and the morpholine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-carboxamide shares similarities with other compounds that feature morpholine, pyridine, and piperazine rings.
  • Examples include N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperidine-1-carboxamide and N-(2-morpholin-4-yl-2-oxoethyl)-4-(pyridine-2-carbonyl)piperazine-1-sulfonamide.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

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